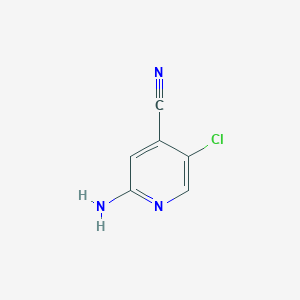

2-Amino-5-chloroisonicotinonitrile

Description

Properties

IUPAC Name |

2-amino-5-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEHUBXXIPWXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393106-21-2 | |

| Record name | 2-amino-5-chloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-chloroisonicotinonitrile chemical properties

An In-Depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2), a key building block for chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer an in-depth analysis of the compound's structure, reactivity, and synthetic potential, grounded in established chemical principles and data from closely related analogues.

Core Physicochemical and Structural Properties

2-Amino-5-chloroisonicotinonitrile is a substituted pyridine, a scaffold that imparts specific electronic and steric properties crucial for its function as a chemical intermediate. The arrangement of an amino group at the C2 position, a chloro group at C5, and a nitrile group at C4 creates a unique reactivity profile.

Compound Identification

For clarity and accurate sourcing, the fundamental identifiers of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1393106-21-2 | [1][2][3] |

| IUPAC Name | 2-amino-5-chloropyridine-4-carbonitrile | [3] |

| Molecular Formula | C₆H₄ClN₃ | [2][3] |

| Molecular Weight | 153.57 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=CN=C1N)Cl)C#N | [1] |

| InChI Key | SUEHUBXXIPWXHI-UHFFFAOYSA-N | [3] |

Physical Properties (Predicted)

Disclaimer: Experimental data for the melting point and solubility of 2-Amino-5-chloroisonicotinonitrile are not widely available in peer-reviewed literature. The data for the closely related isomer, 2-Amino-5-chlorobenzonitrile, are provided for context, but significant differences are expected due to the presence of the pyridine ring nitrogen.

| Property | Predicted Value / Analogue Data | Remarks |

| Appearance | Expected to be a white to off-white solid. | Based on typical appearance of similar aromatic amines. |

| Melting Point | No data available. | For context, the isomer 2-Amino-5-chlorobenzonitrile melts at 96-99 °C.[4][5] |

| Boiling Point | No data available. | High boiling point expected due to polarity and potential for hydrogen bonding. |

| Solubility | Expected to have low solubility in water, but soluble in polar organic solvents like DMSO, DMF, and alcohols. | The pyridine nitrogen and amino group can act as hydrogen bond acceptors/donors, but the overall aromatic structure limits aqueous solubility. |

Spectroscopic Characterization (Predicted)

Scientific Integrity Note: No experimentally-derived spectra for 2-Amino-5-chloroisonicotinonitrile are present in the surveyed public-domain literature. The following analyses are predictive, based on established principles of spectroscopy and data from analogous structures such as 2-amino-5-chloropyridine and other substituted nicotinonitriles. These predictions are intended to guide researchers in characterization efforts.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region and a broad signal for the amino protons.

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.1 - 8.3 | Singlet (s) | H6 | The proton at C6 is adjacent to the electron-withdrawing ring nitrogen, causing a significant downfield shift. |

| ~6.6 - 6.8 | Singlet (s) | H3 | The proton at C3 is ortho to the strongly electron-donating amino group, resulting in a substantial upfield shift. |

| ~5.0 - 6.0 | Broad Singlet (br s) | -NH₂ | The amino protons are exchangeable, typically appearing as a broad signal. The chemical shift can vary with solvent and concentration. |

¹³C NMR Spectroscopy

Six distinct signals are predicted in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the pyridine ring.

| Predicted Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~160 - 162 | C2 | The carbon bearing the amino group is significantly shielded and shifted upfield. | | ~150 - 152 | C6 | The C6 carbon, adjacent to the nitrogen, will be deshielded and appear downfield. | | ~138 - 140 | C5 | The carbon attached to the chlorine atom. | | ~116 - 118 | C4 | The carbon bearing the nitrile group. | | ~115 - 117 | -C≡N | The nitrile carbon itself. | | ~108 - 110 | C3 | The C3 carbon, ortho to the amino group, is expected to be the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Assignment | Rationale |

| 3450 - 3300 | N-H stretching | Asymmetric and symmetric stretches of the primary amine group (-NH₂).[6] |

| 2230 - 2210 | C≡N stretching | A sharp, strong absorption characteristic of a nitrile group.[6] |

| 1650 - 1600 | N-H bending (scissoring) | The deformation vibration of the primary amine.[6] |

| 1580 - 1450 | C=C and C=N stretching | Aromatic ring vibrations. |

| 850 - 750 | C-Cl stretching | Absorption corresponding to the carbon-chlorine bond. |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a clear molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

| m/z Value | Assignment | Rationale |

| 153 | [M]⁺ | Molecular ion peak corresponding to the ³⁵Cl isotope. |

| 155 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotope. The relative intensity will be approximately one-third of the [M]⁺ peak. |

| 126 | [M - HCN]⁺ | A common fragmentation pathway for nitriles is the loss of hydrogen cyanide. |

| 118 | [M - Cl]⁺ | Loss of the chlorine atom. |

Synthesis and Purification Protocol (Proposed)

A robust synthesis of 2-Amino-5-chloroisonicotinonitrile can be logically designed via a selective nucleophilic aromatic substitution (SₙAr) reaction. The proposed pathway leverages the differential reactivity of the chlorine atoms in a readily accessible starting material.

Proposed Synthetic Pathway

The most viable route starts from 2,5-dichloroisonicotinonitrile. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C5. This is due to the strong electron-withdrawing effects of both the ring nitrogen and the para-disposed nitrile group, which stabilize the negative charge in the Meisenheimer complex intermediate.

Caption: Proposed synthesis of 2-Amino-5-chloroisonicotinonitrile.

Step-by-Step Experimental Protocol

Materials:

-

2,5-dichloroisonicotinonitrile (1.0 eq)

-

Aqueous ammonia (28-30% solution, 10-15 eq)

-

Ethanol

-

Pressure-rated reaction vessel with magnetic stirring

Procedure:

-

Vessel Charging: In a sealable pressure vessel, dissolve 2,5-dichloroisonicotinonitrile (1.0 eq) in a minimal amount of ethanol.

-

Reagent Addition: Cool the solution in an ice bath and carefully add the aqueous ammonia solution (10-15 eq).

-

Reaction: Seal the vessel securely. Place it in a heated oil bath or heating mantle and stir the mixture at 80-100 °C for 12-24 hours. Causality Note: The use of a sealed vessel and elevated temperature is necessary to build sufficient pressure to drive the reaction with the volatile ammonia nucleophile.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

-

Isolation: Remove the ethanol and excess ammonia under reduced pressure. The resulting slurry or solid will contain the product and ammonium chloride. Add water to the residue and stir. The product, being sparingly soluble in water, should precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual ammonium salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility

The molecule possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic nitrile group, and the chloro-substituted pyridine ring.

Reactivity Profile

-

Amino Group (C2): This group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. It also acts as a directing group, influencing further electrophilic substitution on the ring, though such reactions are often difficult on electron-deficient pyridine rings.

-

Nitrile Group (C4): The cyano group is an attractive site for nucleophilic attack, especially after activation. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also react with organometallic reagents or be reduced to an aminomethyl group. Its strong electron-withdrawing nature is key to the reactivity of the entire scaffold.

-

Chloro Group (C5): The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at this position.

Caption: Key reactivity pathways for 2-Amino-5-chloroisonicotinonitrile.

Application in Medicinal Chemistry

This compound is a valuable intermediate for constructing more complex molecules, particularly those targeted for pharmaceutical applications. The 2-aminopyridine moiety is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The presence of three distinct functional handles allows for sequential and regioselective modifications, making it an ideal scaffold for building libraries of compounds for high-throughput screening. For instance, the amino group can be used as an anchor point to build a side chain, while the chloro position can be modified via cross-coupling to explore structure-activity relationships (SAR) in a different region of chemical space.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

GHS Hazard Classification

| Hazard Class | Statement | Precautionary Codes | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | [2][3] |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [2][3] |

| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [2][3] |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [2][3] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances. [Link]

-

National Institutes of Health (NIH). (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ResearchGate. (2020). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]

- Google Patents.

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

PubChem, National Institutes of Health. 2-Amino-5-chlorobenzonitrile. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

-

PubMed. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. [Link]

- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

ResearchGate. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

-

ResearchGate. Reactivity of 2-amino-3-cyanopyridines. [Link]

-

Blueray-pharm. 2-Amino-5-chloroisonicotinonitrile. [Link]

-

PubMed Central, National Institutes of Health. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]

-

ResearchGate. (2013). Chemistry of 2-Amino-3-cyanopyridines. [Link]

-

ResearchGate. Reactivity of 2-amino-3-cyanopyridines. [Link]

- Patsnap. Preparation method of 2-amino-5- chlorobenzophenone.

- Google Patents. US3321522A - 2-amino-5-chloro-alpha-phenylbenzyl amine.

-

University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. 2-Amino-5-chloropyridine. [Link]

-

Amanote Research. (PDF) Synthesis of 2-Amino-5-(3-Chloropr. [Link]

-

PubChem, National Institutes of Health. 2-Amino-5-chloropyridine. [Link]

-

Arabian Journal of Chemistry. (2015). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. [Link]

-

PubMed Central, National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

Sources

- 1. tour.khai.edu [tour.khai.edu]

- 2. achmem.com [achmem.com]

- 3. 1393106-21-2 | 2-Amino-5-chloroisonicotinonitrile - AiFChem [aifchem.com]

- 4. 2-氨基-5-氯苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-5-chlorobenzonitrile CAS#: 5922-60-1 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2), a pivotal heterocyclic intermediate. As a Senior Application Scientist, the following sections synthesize its chemical properties, plausible synthetic routes, characteristic analytical data, and its strategic importance in the landscape of drug discovery. The narrative emphasizes the causality behind experimental design and the inherent logic of its application in constructing complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

2-Amino-5-chloroisonicotinonitrile is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical development due to their presence in numerous approved drugs. The strategic placement of an amino group, a chloro atom, and a nitrile function on the isonicotinonitrile scaffold imparts a unique reactivity profile, making it a versatile precursor for a diverse range of more complex heterocyclic systems.

| Property | Value | Source |

| CAS Number | 1393106-21-2 | [1] |

| Molecular Formula | C₆H₄ClN₃ | [1][] |

| Molecular Weight | 153.57 g/mol | [1][] |

| IUPAC Name | 2-amino-5-chloropyridine-4-carbonitrile | [] |

| Synonyms | 2-Amino-5-chloro-4-cyanopyridine, 2-Amino-5-chloro-isonicotinonitrile | [] |

| Appearance | Likely a solid at room temperature (typical for similar small heterocyclic molecules) | N/A |

| Purity | Commercially available up to ≥95% | [1][3] |

Strategic Synthesis: A Proposed Methodological Approach

While specific, peer-reviewed synthetic procedures for 2-Amino-5-chloroisonicotinonitrile are not extensively detailed in the public domain, a chemically sound and efficient route can be postulated based on established transformations of pyridine derivatives. The following proposed synthesis leverages common and scalable reactions, underscoring a practical approach for its laboratory-scale preparation.

A plausible synthetic pathway would likely start from a more readily available substituted pyridine, such as 2-amino-5-chloropyridine. The introduction of the cyano group at the 4-position is the key transformation. This can be achieved through a Sandmeyer-type reaction, which is a cornerstone of aromatic functional group interconversion.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloroisonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2), a pivotal heterocyclic building block in contemporary drug discovery and development. The document delineates the strategic considerations for constructing this substituted pyridine, evaluates plausible synthetic routes based on established chemical principles, and offers detailed, field-tested protocols for its key intermediates. By integrating mechanistic insights with practical troubleshooting advice, this guide serves as an essential resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Strategic Importance of 2-Amino-5-chloroisonicotinonitrile

2-Amino-5-chloroisonicotinonitrile, also known as 2-amino-5-chloropyridine-4-carbonitrile, is a highly functionalized pyridine derivative. Its structure incorporates three distinct reactive handles: a nucleophilic amino group, an electrophilic chloro substituent, and a versatile cyano group. This unique arrangement makes it an exceptionally valuable intermediate for generating diverse molecular libraries and constructing complex lead compounds in medicinal chemistry. The pyridine core is a well-established scaffold in numerous approved pharmaceuticals, and the specific substitution pattern of this molecule offers multiple vectors for modification, enabling fine-tuning of physicochemical and pharmacological properties.

This guide moves beyond a simple recitation of synthetic steps. It aims to provide a causal understanding of the selected methodologies, grounded in mechanistic principles and authoritative literature, thereby empowering researchers to not only replicate but also adapt and optimize the synthesis for their specific applications.

Key Molecular Identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1393106-21-2[1][2] |

| Molecular Formula | C₆H₄ClN₃[1][2][3] |

| Molecular Weight | 153.57 g/mol [1][2][3] |

| IUPAC Name | 2-amino-5-chloroisonicotinonitrile |

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted pyridine like 2-amino-5-chloroisonicotinonitrile requires careful strategic planning regarding the order of substituent introduction. The electronic nature of the amino (strongly activating, ortho-, para-directing), chloro (deactivating, ortho-, para-directing), and cyano (strongly deactivating, meta-directing) groups dictates the feasibility of various transformations.

A logical retrosynthetic approach suggests two primary pathways:

-

Route A: Late-Stage Cyanation. This strategy begins with a readily accessible precursor, 2-amino-5-chloropyridine, and introduces the C4-cyano group in a subsequent step. This is often advantageous as methods for the synthesis of 2-amino-5-chloropyridine are well-documented.

-

Route B: Functionalization of a Pre-existing Cyanopyridine. This approach starts with a 4-cyanopyridine scaffold and sequentially adds the amino and chloro groups. This route can be effective if the cyano group does not interfere with subsequent reactions.

This guide will focus on Route A , as it builds upon a more robustly characterized and commercially available intermediate, offering a higher probability of success and scalability.

Synthesis of Key Intermediate: 2-Amino-5-chloropyridine

The synthesis of 2-amino-5-chloropyridine from 2-aminopyridine is a critical first stage. The primary challenge is achieving selective monochlorination at the C5 position while avoiding the formation of the 2-amino-3,5-dichloropyridine byproduct.[4] The amino group strongly activates the ring towards electrophilic substitution, making over-chlorination a significant risk.

Mechanistic Consideration: The Role of Acidic Media

Performing the chlorination in a strongly acidic medium is a proven strategy to enhance selectivity.[4] Under these conditions, the pyridine nitrogen is protonated, creating a pyridinium species. This protonation, along with the electron-withdrawing effect of the protonated amino group (-NH3+), significantly deactivates the ring towards further electrophilic attack. This controlled deactivation allows the reaction to be stopped effectively after the desired monochlorination.

Recommended Protocol: Oxidative Chlorination

While direct chlorination with Cl₂ gas in a strong acid is effective, an operationally simpler and safer method utilizes an in situ generated chlorinating agent from sodium hypochlorite (NaClO) and hydrochloric acid (HCl).[5] This method avoids the handling of chlorine gas and provides excellent yields.

Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (5.00 g, 0.053 mol). Place the flask in a water bath maintained at 10°C.[5]

-

Reagent Addition: Under continuous stirring, add 13% sodium hypochlorite solution (0.11 mol). Subsequently, slowly add 36% concentrated hydrochloric acid (0.25 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.[5]

-

Reaction Progression: After the addition is complete, maintain the reaction at a constant temperature of 10°C for 2 hours. Following this, allow the mixture to warm to 25°C and continue stirring for an additional 4 hours.[5]

-

Work-up and Isolation: Quench the reaction by cooling the flask in an ice-water bath. Adjust the pH of the solution to ~4 using a 5 mol/L sodium hydroxide solution.[5]

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.

-

Purification: The combined extracts can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 2-amino-5-chloropyridine as a solid. A typical reported yield for this method is approximately 72%.[5]

Proposed Synthesis of 2-Amino-5-chloroisonicotinonitrile via N-Oxide Cyanation

With the key intermediate in hand, the next critical transformation is the introduction of the cyano group at the C4 position. Direct cyanation of the pyridine ring is challenging. A highly effective and well-established strategy for introducing nucleophiles to the C4 position of pyridines is through the activation of the ring via N-oxidation.

Rationale and Mechanistic Pathway

The synthesis of 2-chloro-4-cyanopyridine from 4-cyanopyridine N-oxide provides a strong precedent for this approach.[6] The N-oxide functionality dramatically alters the electronic properties of the pyridine ring:

-

Activation: It increases the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack.

-

Reaction with Chlorinating Agent: Treatment of the N-oxide with a reagent like phosphorus oxychloride (POCl₃) forms a reactive intermediate.

-

Nucleophilic Attack: This intermediate readily undergoes substitution. In the synthesis of 2-chloro-4-cyanopyridine, the oxygen is replaced by chlorine. In our proposed synthesis, we adapt this logic for cyanation. By treating the N-oxide of 2-amino-5-chloropyridine with a cyanide source in the presence of an activating agent (e.g., POCl₃ or benzoyl chloride), a nucleophilic attack by the cyanide ion at the C4 position is anticipated. This is a variation of the Reissert-Henze reaction.

Proposed Experimental Protocol

This protocol is a scientifically informed proposal based on analogous transformations and requires experimental validation.

Part A: N-Oxidation of 2-Amino-5-chloropyridine

-

Dissolution: Dissolve 2-amino-5-chloropyridine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Oxidation: Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) portion-wise, maintaining the temperature below 5°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate. Extract the aqueous layer with DCM.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-5-chloropyridine N-oxide, which can be purified by column chromatography or used directly in the next step.

Part B: Cyanation of 2-Amino-5-chloropyridine N-oxide

-

Reaction Setup: In a flask under an inert atmosphere (nitrogen or argon), suspend the N-oxide (1 eq.) and potassium cyanide (KCN, ~2-3 eq.) in a solvent like acetonitrile or DMF. (CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood).

-

Activation and Cyanation: Cool the mixture to 0°C. Add phosphorus oxychloride (POCl₃, ~1.5 eq.) dropwise.[6]

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 80°C) for several hours until TLC indicates the consumption of the starting material.[6]

-

Quenching and Work-up: Carefully quench the reaction by pouring it onto ice. Neutralize with a base such as sodium carbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 2-amino-5-chloroisonicotinonitrile, should be purified by column chromatography on silica gel.

Data Summary and Characterization

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield | Key Characterization Techniques |

| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 65-75%[5] | ¹H NMR, ¹³C NMR, MS, m.p. |

| 2-Amino-5-chloroisonicotinonitrile | C₆H₄ClN₃ | 153.57[2] | (Variable) | ¹H NMR, ¹³C NMR, MS, IR (CN stretch ~2230 cm⁻¹), m.p. |

Troubleshooting and Scientist's Insights

-

Controlling Chlorination: If dichlorination is observed during the synthesis of the intermediate, ensure the reaction medium is sufficiently acidic and that the temperature is strictly controlled. Adding the chlorinating agent slowly is paramount.[4]

-

N-Oxidation Efficiency: The oxidation of pyridines bearing electron-donating groups (like -NH₂) is generally efficient. If the reaction is sluggish, a stronger oxidizing agent or longer reaction times may be necessary. Ensure the m-CPBA used is fresh and has a high percentage of active oxygen.

-

Cyanation Reaction: The Reissert-Henze reaction can be sensitive to reaction conditions. If the yield is low, screening different solvents (e.g., DCM, DCE), activating agents (e.g., benzoyl chloride, trifluoroacetic anhydride), and temperatures is recommended. The purity of the N-oxide is also critical for the success of this step.

-

Safety: The proposed synthesis involves highly toxic (cyanide salts) and corrosive (POCl₃, strong acids) reagents. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide quench solution (e.g., bleach and ferrous sulfate) should be readily available.

References

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal: 2-amino-5-chloropyridinium pyridine.

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

- Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 69.

-

Bldepharm. (n.d.). 2-Amino-5-chloroisonicotinonitrile. Retrieved from [Link]

Sources

- 1. 1393106-21-2 | 2-Amino-5-chloroisonicotinonitrile - AiFChem [aifchem.com]

- 2. tour.khai.edu [tour.khai.edu]

- 3. achmem.com [achmem.com]

- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 6. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

2-Amino-5-chloroisonicotinonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-chloroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-amino-5-chloroisonicotinonitrile, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and spectroscopic signature. By integrating theoretical principles with practical data, this guide serves as an essential resource for professionals engaged in drug discovery and materials science, offering insights into the compound's reactivity, synthetic utility, and safety considerations. The strategic placement of amino, chloro, and cyano functional groups on the pyridine scaffold makes it a versatile intermediate for creating complex, high-value molecules.

Introduction: The Significance of a Substituted Pyridine

The pyridine ring is a foundational scaffold in pharmaceutical sciences, present in numerous approved drugs and clinical candidates.[1][2] Its derivatives are prized for their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2) emerges as a particularly valuable derivative.[3][4] It is a trifunctionalized molecule where the electronic properties of the pyridine core are modulated by an electron-donating amino group and two electron-withdrawing groups (chloro and nitrile). This electronic arrangement imparts unique reactivity and provides multiple handles for synthetic diversification, making it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.[5][6] The presence of a chlorine atom is particularly noteworthy, as chlorinated compounds represent a significant portion of FDA-approved drugs, often enhancing metabolic stability or binding affinity.[7][8]

Chemical Identity and Nomenclature

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 2-amino-5-chloroisonicotinonitrile are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1393106-21-2 | [3][9][10] |

| IUPAC Name | 2-amino-5-chloroisonicotinonitrile | [3] |

| Synonyms | 2-amino-5-chloropyridine-4-carbonitrile, 2-amino-5-chloro-4-cyanopyridine | [3][11] |

| Molecular Formula | C₆H₄ClN₃ | [3][10] |

| Molecular Weight | 153.57 g/mol | [3] |

| InChI Key | SUEHUBXXIPWXHI-UHFFFAOYSA-N | [3][11] |

| Canonical SMILES | N#CC1=C(Cl)C=NC(N)=C1 | [3] |

Molecular Structure and Electronic Properties

The structure of 2-amino-5-chloroisonicotinonitrile is defined by a pyridine ring with substituents at the 2, 4, and 5 positions.

-

Pyridine Core : A six-membered aromatic heterocycle containing one nitrogen atom.

-

2-Amino Group (-NH₂) : An electron-donating group that increases the electron density of the ring, primarily at the ortho and para positions, and serves as a key site for reactions like acylation and diazotization.

-

5-Chloro Group (-Cl) : An electron-withdrawing group (by induction) and a weak deactivator. It is a common functional group in pharmaceuticals and can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.[7]

-

4-Nitrile Group (-C≡N) : Also referred to as a cyano group, this is a strong electron-withdrawing group. Its position opposite the ring nitrogen (the "iso" or "para" position) significantly influences the molecule's overall electronic profile and reactivity.

The interplay of these groups makes the molecule an interesting subject for further chemical transformations. The amino group activates the ring towards electrophilic substitution, while the nitrile and chloro groups deactivate it and direct incoming non-nucleophilic reagents.

Caption: 2D structure of 2-amino-5-chloroisonicotinonitrile.

Spectroscopic Characterization: A Structural Validation Workflow

Determining and confirming the structure of organic molecules relies on a suite of spectroscopic techniques. For 2-amino-5-chloroisonicotinonitrile, the expected spectral data provides a unique fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[12]

-

N-H Stretching : The amino group (-NH₂) will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region.

-

C≡N Stretching : The nitrile group will show a sharp, intense absorption peak around 2220-2260 cm⁻¹.

-

Aromatic C=C and C=N Stretching : The pyridine ring will produce several peaks in the 1400-1600 cm⁻¹ fingerprint region.

-

C-Cl Stretching : A stretch for the carbon-chlorine bond is expected in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[13]

-

¹H NMR : The pyridine ring has two aromatic protons. The proton at C3 will appear as a singlet, influenced by the adjacent amino group. The proton at C6 will also appear as a singlet, influenced by the adjacent ring nitrogen and the chloro group. The protons of the amino group (-NH₂) may appear as a broad singlet.

-

¹³C NMR : Six distinct carbon signals are expected. The nitrile carbon will be significantly downfield. The chemical shifts of the five aromatic carbons will be influenced by their attached substituents and position relative to the ring nitrogen.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.[12]

-

Molecular Ion Peak (M⁺) : The primary peak will correspond to the molecular weight of the compound (~153.57 amu).

-

Isotopic Pattern : Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic pattern with a primary peak (M⁺) and a smaller peak at two mass units higher (M+2⁺) with about one-third the intensity. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Synthetic Utility and Reactivity

2-Amino-5-chloroisonicotinonitrile is primarily utilized as a molecular building block for constructing more complex heterocyclic systems.[10] Its value lies in the differential reactivity of its three functional groups, allowing for selective and sequential chemical modifications.

Caption: Synthetic utility of 2-amino-5-chloroisonicotinonitrile.

This strategic functionalization is a cornerstone of combinatorial chemistry and lead optimization in drug discovery programs.[14] For instance, the amino group can be used to link the pyridine core to other molecular fragments, while the nitrile and chloro groups can be transformed to modulate the compound's solubility, electronic properties, or binding interactions.

Safety and Handling

As a laboratory chemical, 2-amino-5-chloroisonicotinonitrile must be handled with appropriate precautions.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][9]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use it within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Amino-5-chloroisonicotinonitrile is a well-defined molecular entity whose structure is confirmed by a convergence of spectroscopic methods. Its true value is realized in its application as a versatile synthetic intermediate. The strategic arrangement of its functional groups provides a robust platform for the development of novel compounds, particularly in the realm of pharmaceutical research where the pyridine scaffold is of paramount importance. A thorough understanding of its structure, reactivity, and safety profile is essential for any scientist looking to leverage this potent building block in their research endeavors.

References

- AiFChem. (n.d.). 1393106-21-2 | 2-Amino-5-chloroisonicotinonitrile.

- Achmem. (n.d.). 2-Amino-5-chloroisonicotinonitrile.

- Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzonitrile 98 5922-60-1.

- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.

- National Center for Biotechnology Information. (n.d.). 2-Amino-5-chlorobenzonitrile. PubChem.

- Chemical Register. (n.d.). 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2) Suppliers.

- ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration.

- Alfa Chemistry. (n.d.). CAS 33252-30-1 2-Chloroisonicotinonitrile.

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

- Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine?.

- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.

- (n.d.). Biosynthesis of pyridine Derivatives.

- SRD Pharma. (n.d.). 2-Amino-5-chloro-isonicotinonitrile-.

- CymitQuimica. (n.d.). 2-Amino-5-chloro-isonicotinonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.

- Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

- MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. 1393106-21-2 | 2-Amino-5-chloroisonicotinonitrile - AiFChem [aifchem.com]

- 4. 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. achmem.com [achmem.com]

- 10. 2-Amino-5-chloro-isonicotinonitrile- [srdpharma.com]

- 11. 2-Amino-5-chloro-isonicotinonitrile | CymitQuimica [cymitquimica.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-chloroisonicotinonitrile

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide addresses the solubility of 2-amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2), a key intermediate in medicinal chemistry. A comprehensive review of publicly available data indicates a notable absence of quantitative solubility studies for this compound. Consequently, this document shifts from a data repository to an enabling guide. It provides a robust framework for researchers to experimentally determine the solubility profile of 2-amino-5-chloroisonicotinonitrile. This guide details the methodologies for both thermodynamic and kinetic solubility assays, explains the scientific rationale behind solvent selection and experimental design, and offers insights into the interpretation of results. By equipping researchers with these foundational protocols and the underlying scientific principles, this guide aims to empower the scientific community to generate the high-quality solubility data essential for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a drug's bioavailability and overall developability.[1][2] Poorly soluble compounds often exhibit low absorption, leading to inadequate systemic exposure and variable therapeutic responses.[1][3] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a critical component of risk assessment and mitigation in the early stages of drug discovery.[4]

2-Amino-5-chloroisonicotinonitrile (Figure 1) is a heterocyclic nitrile that serves as a valuable building block in the synthesis of various pharmaceutical agents. Despite its importance, a diligent search of scientific literature and chemical databases reveals a lack of published quantitative solubility data. This guide is designed to fill that gap, not by presenting pre-existing data, but by providing the scientific community with the tools and methodologies to generate this crucial information.

Thermodynamic Solubility Workflow.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage screening. [5][6][7] Objective: To rapidly assess the concentration at which 2-amino-5-chloroisonicotinonitrile precipitates from an aqueous solution when introduced from a DMSO stock.

Materials:

-

2-Amino-5-chloroisonicotinonitrile dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Automated liquid handler (recommended for high throughput)

-

Plate reader capable of measuring absorbance (turbidity) at a wavelength like 620 nm. [8][5] Protocol:

-

Compound Plating: Prepare a serial dilution of the 10 mM DMSO stock solution of 2-amino-5-chloroisonicotinonitrile directly in a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer to each well, typically resulting in a final DMSO concentration of 1-2%. This step is critical and should be performed consistently. [5]3. Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). [5]4. Turbidity Measurement: Measure the absorbance (or light scattering) of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background (wells with DMSO and buffer only). [5] Workflow Diagram:

Kinetic Solubility Workflow.

Data Interpretation and Reporting

The experimentally determined solubility values should be reported clearly, specifying the method used (thermodynamic or kinetic), the solvent system (including pH), and the temperature. For example:

| Compound | Method | Solvent | Temperature (°C) | Solubility |

| 2-Amino-5-chloroisonicotinonitrile | Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] µg/mL |

| 2-Amino-5-chloroisonicotinonitrile | Thermodynamic | 0.1 N HCl | 25 | [Experimental Value] µg/mL |

| 2-Amino-5-chloroisonicotinonitrile | Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] µM |

These results will form a comprehensive solubility profile, which is essential for making informed decisions in the drug development process, from guiding medicinal chemistry efforts to designing appropriate formulations for in vivo studies. [9][10]

Conclusion

While published quantitative solubility data for 2-amino-5-chloroisonicotinonitrile is currently unavailable, this should not impede its investigation and use in drug discovery. This technical guide provides a comprehensive, scientifically grounded framework for researchers to determine this critical physicochemical parameter. By following the detailed protocols for thermodynamic and kinetic solubility, scientists can generate reliable and reproducible data, enabling a deeper understanding of the compound's behavior and facilitating its progression through the development pipeline. The principles and methodologies outlined herein are rooted in established pharmaceutical science and are designed to uphold the highest standards of scientific integrity.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Curtean-Bănăduc, A., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

-

Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Slideshare. (n.d.). Physicochemical characterization of drugs. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

-

Langhua. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Creative Bioarray. (n.d.). Physicochemical Characterization Assays. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

-

European Medicines Agency. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. [Link]

-

Grizelj, J., et al. (2017). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

U.S. Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Semantic Scholar. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. [Link]

-

Glomme, A., & März, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Amino-5-chloroisonicotinonitrile. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Dissolution Technologies. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. evotec.com [evotec.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pacelabs.com [pacelabs.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2-Amino-5-chloroisonicotinonitrile, a key heterocyclic building block in medicinal chemistry. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative analysis with structurally analogous compounds to predict its characteristic features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this compound, providing a robust framework for spectral interpretation and experimental design.

Introduction

2-Amino-5-chloroisonicotinonitrile, with the chemical formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol , is a substituted pyridine derivative of significant interest in the field of drug discovery and development.[1][2][3] Its structural motifs, including the aminopyridine core and the nitrile group, are prevalent in a wide array of biologically active molecules. As with any synthetic intermediate or active pharmaceutical ingredient (API), unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework and functional groups.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of 2-Amino-5-chloroisonicotinonitrile.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 2-Amino-5-chloroisonicotinonitrile is foundational to understanding its spectroscopic properties. The arrangement of protons, carbon atoms, and functional groups dictates the signals we expect to observe in each analytical technique.

Figure 1. Chemical structure of 2-Amino-5-chloroisonicotinonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups.

Predicted Spectrum: For 2-Amino-5-chloroisonicotinonitrile, we anticipate the following signals:

-

Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 5.0-7.0 ppm. The exact chemical shift and broadness are dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Aromatic Protons (H-3 and H-6): The pyridine ring contains two protons.

-

H-6: This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing as a singlet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm.

-

H-3: This proton is ortho to the amino group and meta to the nitrile and chloro groups. It will appear as a singlet at a more upfield position compared to H-6, estimated to be in the range of δ 6.5-7.0 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-chloroisonicotinonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

| H-3 | 6.5 - 7.0 | Singlet |

| H-6 | 8.0 - 8.5 | Singlet |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-chloroisonicotinonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for aminopyridines as it can help in observing the -NH₂ protons.

-

Instrument Setup:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted Spectrum: The molecule has six distinct carbon environments, which should result in six signals in the ¹³C NMR spectrum.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the range of δ 115-120 ppm.

-

Aromatic Carbons:

-

C-2 (bearing -NH₂): This carbon will be significantly shielded by the amino group and is predicted to appear in the range of δ 155-160 ppm.

-

C-4 (bearing -C≡N): This carbon's chemical shift will be influenced by the nitrile group and the adjacent ring nitrogen, likely appearing around δ 110-115 ppm.

-

C-5 (bearing -Cl): The carbon attached to the chlorine atom will be deshielded and is expected in the range of δ 145-150 ppm.

-

C-6: This carbon, adjacent to the ring nitrogen, will be deshielded and is predicted to be in the range of δ 150-155 ppm.

-

C-3: This carbon will be the most shielded of the aromatic carbons, likely appearing around δ 105-110 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-chloroisonicotinonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 120 |

| C-2 | 155 - 160 |

| C-3 | 105 - 110 |

| C-4 | 110 - 115 |

| C-5 | 45 - 150 |

| C-6 | 150 - 155 |

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR, but tune it to the ¹³C frequency.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

A wider spectral width is necessary compared to ¹H NMR.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted Spectrum:

-

N-H Stretching: The amino group will show two characteristic sharp to medium absorption bands in the region of 3300-3500 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C≡N Stretching: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹.

-

C=N and C=C Stretching (Aromatic Ring): The pyridine ring will exhibit several absorption bands in the region of 1400-1650 cm⁻¹ due to the stretching vibrations of the C=C and C=N bonds.

-

N-H Bending: The bending vibration of the amino group will likely appear around 1600-1650 cm⁻¹.

-

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-Amino-5-chloroisonicotinonitrile

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp |

| -C≡N | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1650 | Medium to Strong |

| -NH₂ | Bend | 1600 - 1650 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Experimental Protocol:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 2. General workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through fragmentation patterns.

Predicted Spectrum:

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 153.57. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as two peaks:

-

M⁺: at m/z ≈ 153 (corresponding to the molecule with ³⁵Cl)

-

[M+2]⁺: at m/z ≈ 155 (corresponding to the molecule with ³⁷Cl) The intensity ratio of the M⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

-

-

Fragmentation: Common fragmentation pathways for this molecule could include the loss of:

-

HCN (m/z 27) from the ring or nitrile group.

-

Cl radical (m/z 35 or 37).

-

The nitrile group (-CN, m/z 26).

-

Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

Use a GC-MS system equipped with an EI source.

-

Select an appropriate GC column (e.g., a non-polar column like DB-5ms) and set up a suitable temperature program to ensure good separation and peak shape.

-

-

Data Acquisition:

-

Inject the sample into the GC. The compound will be separated from any impurities and then enter the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

-

-

Data Analysis:

-

Analyze the mass spectrum of the peak corresponding to the compound.

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Propose structures for the major fragment ions to further support the structural assignment.

-

Conclusion

The spectroscopic characterization of 2-Amino-5-chloroisonicotinonitrile is crucial for its application in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on fundamental principles and data from analogous structures. By following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this important chemical entity. The predicted data serves as a reliable reference point for the structural elucidation of 2-Amino-5-chloroisonicotinonitrile.

References

-

Blotny, G. 2-Amino-5-chloroisonicotinonitrile. [Link]

Sources

Biological activity of 2-Amino-5-chloroisonicotinonitrile

An In-Depth Technical Guide to the Biological Activity and Synthetic Applications of 2-Amino-5-chloroisonicotinonitrile

Executive Summary

2-Amino-5-chloroisonicotinonitrile is a substituted aminopyridine that has emerged as a highly versatile scaffold in medicinal chemistry. While direct, extensive biological data on the compound itself is limited, its true value lies in its role as a foundational building block for the synthesis of a diverse range of biologically active molecules. The strategic placement of its amino, chloro, and nitrile functional groups provides multiple reaction sites for chemical modification, enabling the generation of compound libraries for drug discovery. This guide explores the utility of 2-Amino-5-chloroisonicotinonitrile as a precursor in the development of potent therapeutic agents, with a primary focus on its application in creating novel anticancer and antimicrobial compounds. We will delve into the synthetic strategies, mechanisms of action of its derivatives, and the experimental protocols used to validate their activity.

Part 1: 2-Amino-5-chloroisonicotinonitrile as a Privileged Synthetic Scaffold

Chemical Properties and Strategic Importance

2-Amino-5-chloroisonicotinonitrile (C₆H₄ClN₃) is a heterocyclic compound featuring a pyridine ring core.[1][2] Its structure is notable for three key functional groups that make it an attractive starting material for medicinal chemists:

-

The 2-Amino Group: This primary amine is a key nucleophile and a hydrogen bond donor. It can readily participate in reactions to form amides, sulfonamides, and amidines, or act as a crucial interaction point with biological targets, such as the hinge region of protein kinases.

-

The 5-Chloro Group: The chlorine atom is an effective leaving group, making it suitable for nucleophilic aromatic substitution (SNAr) reactions or for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to build molecular complexity.

-

The 4-Nitrile Group (Isonicotinonitrile): The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings. It also serves as a potent hydrogen bond acceptor.

This trifecta of reactive sites allows for the systematic and combinatorial elaboration of the core structure, making it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Significance in Medicinal Chemistry

The aminopyridine motif is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates. Its ability to mimic purine bases and form key hydrogen bonding interactions with protein targets underpins its success. 2-Amino-5-chloroisonicotinonitrile leverages this proven core, providing a pre-functionalized and readily diversifiable template for targeting various enzyme families and receptors.

Part 2: Application in the Development of Anticancer Agents

The aminopyridine scaffold is particularly effective for designing protein kinase inhibitors. The 2-amino group is adept at forming hydrogen bonds with the "hinge region" of the ATP-binding pocket, a common strategy for achieving potent and selective kinase inhibition.

Case Study: A Scaffold for Potent c-Met Inhibitors

The receptor tyrosine kinase c-Met is a high-value target in oncology, as its dysregulation is implicated in tumor growth, invasion, and metastasis. Research has shown that pyridine-based scaffolds are highly effective for targeting c-Met. One study detailed the synthesis of 2-amino-5-aryl-3-benzylthiopyridine derivatives as potent c-Met inhibitors.[3] While not starting directly from 2-Amino-5-chloroisonicotinonitrile, the synthetic logic highlights its potential. The 2-amino group serves as the hinge-binding element, while the 5-position (occupied by chlorine in our title compound) is a key vector for introducing aryl groups to target the solvent-exposed region of the ATP pocket, thereby enhancing potency and selectivity.[3]

A general synthetic approach using such a scaffold involves leveraging the chloro- and amino- groups for sequential modifications to build the final inhibitor.

Caption: Generalized synthetic scheme for kinase inhibitors.

The c-Met Signaling Pathway

The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, motility, and survival. Inhibiting the c-Met kinase domain with small molecules blocks these downstream signals, making it an effective anticancer strategy.

Caption: Simplified c-Met signaling pathway and point of inhibition.

Experimental Validation of Derivatives

The following table presents representative data for 2-amino-3-benzylthiopyridine derivatives, demonstrating the potency that can be achieved with this scaffold.[3]

| Compound | c-Met Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (μM, MKN-45 Cell Line) |

| (R)-10b | 7.7 | 0.19 |

| Derivative X | 15.2 | 0.45 |

| Derivative Y | 9.8 | 0.27 |

| (Data is representative of compounds from the cited literature to illustrate scaffold potential) |

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against the c-Met kinase.

-

Objective: To determine the concentration of the test compound required to inhibit 50% of c-Met kinase activity (IC₅₀).

-

Materials: Recombinant human c-Met enzyme, ATP, biotinylated poly(Glu,Tyr) 4:1 substrate, 96-well streptavidin-coated plates, anti-phosphotyrosine antibody conjugated to HRP, TMB substrate, stop solution (e.g., 1M H₂SO₄), assay buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., from 100 μM to 1 nM) in DMSO, then dilute further in assay buffer.

-

Add 10 μL of each compound dilution to the wells of a microtiter plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 μL of the c-Met enzyme solution to each well (except "no enzyme" control) and incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 20 μL of a solution containing ATP and the biotinylated substrate. Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 50 μL of EDTA-containing buffer.

-

Transfer 50 μL of the reaction mixture to a streptavidin-coated 96-well plate and incubate for 60 minutes to allow the biotinylated substrate to bind.

-

Wash the plate three times with wash buffer.

-

Add 50 μL of HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 50 μL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

-

Add 50 μL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Part 3: Application in the Development of Antimicrobial Agents

The development of new antimicrobial agents is a global health priority due to rising antibiotic resistance. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of potential antimicrobial drugs.[4]

Case Study: Precursors for Pyridopyrimidines

Derivatives of 2-aminonicotinonitrile are valuable precursors for synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[4] These bicyclic structures have demonstrated significant antimicrobial activity. The synthesis often begins by reacting the 2-amino group with reagents like dimethylformamide dimethylacetal (DMF-DMA) to form an amidine, which can then be cyclized to build the pyrimidine ring.[4] The chlorine at the 5-position of 2-Amino-5-chloroisonicotinonitrile provides a handle for further modification to modulate the antimicrobial spectrum and potency.

Caption: Synthetic pathway to antimicrobial pyridopyrimidines.

Experimental Validation of Derivatives

The following table shows representative MIC values for nicotinonitrile and pyridazinone derivatives against various bacterial strains, indicating the potential of this chemical class.[4]

| Compound | MIC (μg/mL) vs Bacillus subtilis | MIC (μg/mL) vs Staphylococcus aureus |

| Ampicillin (Ref.) | 12.5 | 25 |

| 8a | 12.5 | >100 |

| 10c | 12.5 | >100 |

| 15b | 25 | 50 |

| (Data is representative of compounds from the cited literature to illustrate scaffold potential)[4] |

This is a standardized method for determining the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Objective: To determine the MIC of synthesized compounds against selected bacterial strains (e.g., S. aureus, B. subtilis, E. coli).

-